Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biocytin-N-(t-boc)-L-proline typically involves the protection of the amino group of biocytin with a t-boc group. This is followed by the coupling of the protected biocytin with L-proline using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of Biocytin-N-(t-boc)-L-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Biocytin-N-(t-boc)-L-proline undergoes various chemical reactions, including:
Deprotection Reactions: The t-boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like DIPEA.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed
Deprotection: Free biocytin and L-proline.
Coupling: Extended peptides or biocytin-containing peptides.
Hydrolysis: Biocytin and L-proline.
Scientific Research Applications
Biocytin-N-(t-boc)-L-proline has a wide range of applications in scientific research:
Proteomics: Used as an intermediate in the synthesis of biocytin-containing peptides for studying protein-protein interactions.
Neuroanatomy: Employed as a tracer for mapping neural pathways due to its ability to be detected with avidin or streptavidin probes.
Biotinidase Assays: Utilized as a substrate to study the specificity and kinetics of biotinidase enzymes.
Drug Development: Investigated for its potential in developing biotinylated drugs for targeted delivery.
Mechanism of Action
The mechanism of action of Biocytin-N-(t-boc)-L-proline involves its interaction with biotin-binding proteins such as avidin and streptavidin. The t-boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions or interact with target proteins. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification .
Comparison with Similar Compounds
Similar Compounds
Biocytin: A conjugate of biotin and lysine, used in similar applications but lacks the t-boc protection.
N-t-Boc-L-lysine: A protected form of lysine, used in peptide synthesis but does not contain the biotin moiety.
Biotinylated Peptides: Peptides containing biotin, used for studying protein interactions but may vary in the length and composition of the peptide chain.
Uniqueness
Biocytin-N-(t-boc)-L-proline is unique due to its combination of biocytin and L-proline with a t-boc protecting group. This allows for selective deprotection and coupling reactions, making it highly versatile for peptide synthesis and proteomics research .
Properties
Molecular Formula |
C26H43N5O7S |
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Molecular Weight |
569.7 g/mol |
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1 |
InChI Key |
YIFYSEWVLQYMPH-UNJWAJPSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Origin of Product |
United States |
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